4-Benzyl-7-hydroxy-3-phenylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

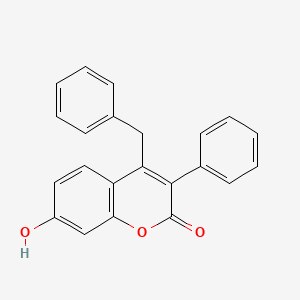

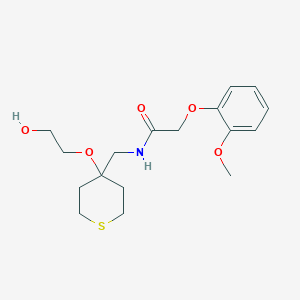

4-Benzyl-7-hydroxy-3-phenylcoumarin is a chemical compound with the empirical formula C22H16O3 . It is a solid substance .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which includes 4-Benzyl-7-hydroxy-3-phenylcoumarin, has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed .Molecular Structure Analysis

The molecular structure of 4-Benzyl-7-hydroxy-3-phenylcoumarin is represented by the SMILES stringOc1ccc2C(Cc3ccccc3)=C(C(=O)Oc2c1)c4ccccc4 . Physical And Chemical Properties Analysis

4-Benzyl-7-hydroxy-3-phenylcoumarin is a solid substance . Its molecular weight is 328.36 .Scientific Research Applications

Antioxidant Activity

4-Benzyl-7-hydroxy-3-phenylcoumarin has been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .

Anti-Inflammatory Effects

Studies suggest that this coumarin derivative possesses anti-inflammatory properties. It may inhibit inflammatory pathways and reduce the production of pro-inflammatory molecules. Applications include potential use in topical creams, ointments, or dietary supplements for managing inflammatory conditions .

Neuroprotective Potential

The compound’s structure hints at possible neuroprotective effects. Researchers have investigated its ability to modulate neuronal function, potentially impacting neurodegenerative diseases. Further studies are needed to explore its precise mechanisms and therapeutic applications .

Anticancer Properties

While research is ongoing, 4-Benzyl-7-hydroxy-3-phenylcoumarin has shown promise as an anticancer agent. It may interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis. Its application in cancer therapy warrants further investigation .

Photophysical Applications

The compound’s UV-absorbing properties make it interesting for photophysical applications. It could be used as a fluorescent probe or in photodynamic therapy (PDT) for targeted cancer treatment. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively damaging cancer cells .

Synthetic Chemistry and Medicinal Chemistry

Researchers have explored the synthetic routes to prepare 4-Benzyl-7-hydroxy-3-phenylcoumarin, making it valuable in synthetic chemistry. Additionally, its structural modifications may lead to novel derivatives with improved pharmacological properties. Medicinal chemists investigate these modifications for drug development .

Safety and Hazards

Mechanism of Action

Target of Action

4-Benzyl-7-hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds characterized by a benzene ring fused to an α-pyrone ring Coumarins have been known to interact with various enzymes and proteins, influencing numerous biological and therapeutic properties .

Mode of Action

Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, including the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Biochemical Pathways

Coumarins are secondary metabolites that participate in various metabolic pathways . They play a key role in the biosynthesis in plants and have numerous biological and therapeutic properties

Pharmacokinetics

Coumarins are known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

Coumarin derivatives have been known to exhibit various therapeutic effects, including anticancer, antimicrobial, and antioxidant activities .

properties

IUPAC Name |

4-benzyl-7-hydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDPGYTQSJHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-7-hydroxy-3-phenylcoumarin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)